![molecular formula C21H20N4O4 B2634296 5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide CAS No. 1298032-62-8](/img/structure/B2634296.png)
5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
BenchChem offers high-quality 5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Chromosomal Analysis
DNA Minor Groove Binding Agents : Compounds similar to Hoechst 33258, which have structural similarities to the specified chemical, are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These derivatives are used in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and analysis of plant chromosomes. Their applications extend to radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Carcinogenicity Studies
Evaluation of Carcinogenic Potential : The thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity to understand if replacing an aromatic ring with an isosteric or isoelectronic aromatic ring retains biological activity. This research is crucial for assessing the carcinogenic potential of new compounds and underscores the importance of in vitro predictions of carcinogenicity for structurally novel compounds (Ashby et al., 1978).
Drug Metabolism and Drug-Drug Interactions
Cytochrome P450 Isoform Inhibitors : Understanding the selectivity of chemical inhibitors for major human hepatic Cytochrome P450 (CYP) isoforms is essential for predicting metabolism-based drug-drug interactions (DDIs). Research in this area aids in the development of safer pharmaceuticals by identifying potential DDIs when multiple drugs are coadministered (Khojasteh et al., 2011).
Antitubercular Activity
Antitubercular Compounds : Modifications of the isoniazid (INH) structure, including derivatives similar to the specified chemical, have shown significant anti-tubercular activity against various strains of mycobacteria. This research highlights the potential for developing new leads for anti-TB compounds, contributing to the fight against tuberculosis (Asif, 2014).
Heterocyclic Compound Synthesis
Synthesis of Heterocycles : The reactivity of compounds with structures related to the specified chemical makes them valuable building blocks for synthesizing a wide range of heterocyclic compounds. This research contributes to the development of new materials for pharmaceuticals, agrochemicals, and dyes, showcasing the versatility of such compounds in synthetic organic chemistry (Gomaa & Ali, 2020).
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(4-morpholin-4-ylphenyl)pyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-21(22-15-2-4-16(5-3-15)25-7-9-27-10-8-25)18-12-17(23-24-18)14-1-6-19-20(11-14)29-13-28-19/h1-6,11,17-18,23-24H,7-10,12-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNPWVAQCILHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3CC(NN3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.